1,2-Dioleoyl-3-palmitoyl-rac-glycerol

Description

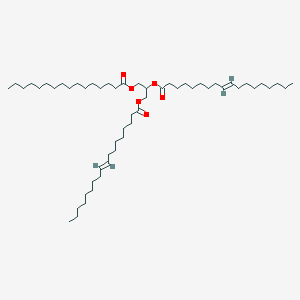

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) is a structured triglyceride with the molecular formula C₅₅H₁₀₂O₆, an average mass of 859.415 Da, and a monoisotopic mass of 858.767641 Da . It consists of two unsaturated oleic acid chains (18:1, Δ9Z) esterified at the sn-1 and sn-2 positions of glycerol and a saturated palmitic acid (16:0) at the sn-3 position. This mixed-acid triglyceride is widely used in lipid metabolism studies, particularly to investigate how positional isomerism and fatty acid saturation influence digestion, absorption, and enzymatic hydrolysis . Its racemic configuration (rac-glycerol backbone) makes it valuable for probing stereospecificity in lipase activity .

Properties

IUPAC Name |

[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25+,28-26+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISYPWOVQNHLS-NBHCHVEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dioleoyl-3-palmitoyl-rac-glycerol can be synthesized through enzymatic interesterification. This process involves the use of lipases to catalyze the exchange of fatty acids between triglycerides and free fatty acids or between different triglycerides . The reaction is typically carried out in organic solvents such as isooctane, with controlled water content to optimize the yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale enzymatic interesterification processes. These processes are designed to produce high-purity triacylglycerols for use in various applications, including food and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Hydrolysis: Hydrolysis of this compound can be achieved using acidic or basic conditions, often with the aid of enzymes like lipases.

Major Products Formed

Oxidation: The major products include oxidized fatty acids and glycerol derivatives.

Reduction: The reduction process yields saturated fatty acids and glycerol.

Hydrolysis: Hydrolysis results in the formation of free fatty acids and glycerol.

Scientific Research Applications

Chemical Properties and Structure

1,2-Dioleoyl-3-palmitoyl-rac-glycerol is characterized by the following chemical properties:

- Molecular Formula : C55H102O6

- Molecular Weight : 859.39 g/mol

- CAS Number : 2190-30-9

Its structure consists of two oleic acid chains at the sn-1 and sn-2 positions and one palmitic acid chain at the sn-3 position, making it a significant compound in lipid biochemistry .

Analytical Chemistry

OOP is widely used in analytical chemistry for the separation and characterization of triacylglycerol (TAG) positional isomers. A study demonstrated the effectiveness of high-performance liquid chromatography (HPLC) systems in resolving OOP from its isomer 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) using polymeric ODS columns at varying temperatures. The optimal conditions for separation were identified, showcasing the compound's utility in lipid analysis .

| Column Type | Temperature (°C) | Resolution |

|---|---|---|

| Non-endcapped polymeric ODS | 10 | High |

| Monomeric ODS | 25 | Moderate |

Biological Studies

OOP has been investigated for its biological activities, particularly in cell membrane studies and lipid metabolism. It serves as a model compound for studying the effects of dietary fats on health and disease. Research has shown that triacylglycerols like OOP can influence cellular signaling pathways and metabolic processes due to their incorporation into cell membranes .

Nutritional Science

In nutritional science, OOP's role as a dietary fat component has been explored. Its presence in olive oil varieties highlights its importance in human nutrition, particularly concerning cardiovascular health. Studies suggest that diets rich in oleic acid may contribute to reduced cholesterol levels and improved heart health .

Food Industry

In the food industry, OOP is utilized as an emulsifier and stabilizer due to its ability to enhance texture and mouthfeel in various products. Its incorporation into food formulations can improve the stability of fats and oils, making it valuable in processed foods .

Pharmaceutical Applications

The pharmaceutical industry also recognizes the potential of OOP as a drug delivery vehicle. Its lipid-based formulation can enhance the bioavailability of poorly soluble drugs, making it a candidate for developing novel drug delivery systems .

Case Studies

Case Study 1: HPLC Method Development

A recent study focused on developing an HPLC method to effectively separate OOP from other TAGs using different stationary phases. The results indicated that the polymeric ODS column provided superior resolution compared to monomeric columns, emphasizing the importance of column selection in lipid analysis .

Case Study 2: Dietary Impact on Health

Research conducted on dietary fats demonstrated that incorporating OOP-rich oils can lead to significant improvements in lipid profiles among participants. The findings support the hypothesis that specific fatty acid compositions can positively influence cardiovascular health outcomes .

Mechanism of Action

The mechanism of action of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol involves its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability . This compound also participates in signaling pathways by serving as a substrate for lipases and other enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Fatty Acid Composition

The following table compares OOP with structurally related triglycerides:

Physical and Functional Properties

Melting Behavior :

- OOP melts at lower temperatures compared to saturated-rich triglycerides like sn-POP due to its two unsaturated oleic chains. In contrast, sn-POP forms molecular compounds with PPO (1,2-dipalmitoyl-3-oleoyl-rac-glycerol), exhibiting a unique βC phase with a double-chain-length structure and a melting point of 31.2°C .

- The racemic form of OOP may exhibit different crystallization kinetics compared to stereospecific isomers like sn-OPO, impacting its use in food matrices .

- Enzymatic Hydrolysis: Pancreatic lipase preferentially hydrolyzes the sn-1 and sn-3 positions, leaving sn-2 monoglycerides. In sn-OPO, palmitic acid at sn-2 resists hydrolysis, mimicking human milk fat , whereas OOP’s sn-3 palmitic acid is rapidly cleaved, releasing oleic acids .

Analytical Methods

- OOP is quantified in natural products like GLSO using HPLC with evaporative light scattering detection (ELSD) , achieving linearity (r=0.9996) in the range of 2.7–27.0 µg . Similar methods apply to sn-OPO and POP, though retention times vary due to positional isomerism .

Biological Activity

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (OOP) is a triacylglycerol that consists of two oleic acid chains and one palmitic acid chain esterified to a glycerol backbone. This compound has garnered attention for its diverse biological activities, particularly in cellular signaling, membrane dynamics, and metabolic pathways. This article explores the biological activity of OOP, supported by research findings, case studies, and data tables.

- Molecular Formula : C55H102O6

- Molecular Weight : Approximately 859.39 g/mol

- Fatty Acid Composition : Two oleic acid (18:1) and one palmitic acid (16:0) chains.

The unique composition of OOP influences its physical properties, such as melting point and stability, making it an important component in various applications ranging from food science to biochemistry.

1. Cellular Signaling and Membrane Dynamics

OOP plays a significant role in cellular signaling pathways. The presence of oleic acid moieties enhances membrane fluidity, which is crucial for receptor activity and signal transduction. Research indicates that alterations in membrane lipid composition can influence the activity of membrane-bound proteins, thereby affecting various cellular functions .

2. Lipid Metabolism

As a triacylglycerol, OOP serves as an important energy reserve in adipose tissues. It is involved in lipid metabolism processes that regulate energy storage and mobilization. Studies have shown that OOP can impact metabolic pathways related to fat storage and utilization .

Case Studies

- Phase Behavior Studies :

-

Metabolic Pathway Analysis :

- Research focusing on the metabolic pathways influenced by dietary fats indicates that OOP may play a role in modulating energy balance and lipid profiles in various models of obesity and metabolic syndrome.

Comparison with Similar Compounds

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| This compound (OOP) | Oleic acid at positions 1 & 2; Palmitic acid at position 3 | Balanced unsaturated/saturated fatty acids |

| 1,2-Distearoyl-3-palmitoyl-rac-glycerol | Stearic acid at positions 1 & 2 | Higher melting point; used in solid fat formulations |

| 1,2-Diolein-3-palmitoyl-rac-glycerol | Oleic acid at positions 1 & 2 | Liquid at room temperature; used in emulsions |

| 1,2-Dipalmitoyl-3-stearoyl-rac-glycerol | Palmitic acid at positions 1 & 2 | Saturated fat profile; stability in storage |

The table illustrates the unique characteristics of OOP compared to other triacylglycerols, emphasizing its balanced composition which may confer beneficial health properties.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1,2-Dioleoyl-3-palmitoyl-rac-glycerol with high purity, and how is purity validated?

- Answer : Synthesis typically involves esterification of glycerol with oleic and palmitic acids under controlled conditions (e.g., using acid chlorides or enzymatic catalysis). Purity validation employs techniques like HPLC, GC-MS, or NMR to confirm structural integrity and absence of unreacted fatty acids. For instance, isotopic labeling (e.g., ¹³C₃) can serve as an internal standard for quantification via LC-MS .

Q. What analytical techniques are suitable for characterizing the stereochemical arrangement of fatty acids in this compound?

- Answer : High-resolution NMR (¹H/¹³C) is critical for distinguishing sn-1, sn-2, and sn-3 positional isomers. Mass spectrometry (MALDI-TOF or ESI-MS) complements structural analysis by verifying molecular weight (883.42 g/mol) and fragmentation patterns . Synchrotron X-ray diffraction (XRD) may further resolve crystalline packing differences in racemic mixtures .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : While classified as non-hazardous under GHS, standard precautions include wearing nitrile gloves, eye protection, and working in a well-ventilated area. Avoid inhalation of aerosols and store at 2–8°C in sealed containers. Refer to OSHA-compliant safety data sheets for spill management and disposal guidelines .

Advanced Research Questions

Q. How does the stereochemical arrangement of fatty acids influence the compound’s phase behavior in lipid bilayers or emulsions?

- Answer : The sn-1 and sn-2 oleoyl chains (cis-9 unsaturation) enhance membrane fluidity, while the sn-3 palmitoyl chain (saturated C16:0) promotes rigidity. Differential scanning calorimetry (DSC) and XRD reveal distinct melting profiles (e.g., βC molecular compounds at ~31.2°C) and lamellar spacing (4.1 nm) in binary mixtures with structurally similar triacylglycerols .

Q. How can researchers resolve contradictions in phase transition data obtained from different experimental setups?

- Answer : Discrepancies in melting points or crystallization kinetics often arise from impurities or polymorphic transitions. Cross-validate results using complementary techniques:

- DSC for enthalpy changes.

- Time-resolved XRD to track metastable α/β' phases.

- FT-IR to monitor conformational changes in acyl chains .

- Standardizing sample preparation (e.g., solvent-free crystallization) minimizes artifacts.

Q. What experimental designs are effective for studying enzymatic interactions of this compound with lipases or phospholipases?

- Answer : Use radiolabeled or fluorescent analogs (e.g., ¹³C₃ isotopes) to track hydrolysis kinetics. Activity assays under controlled pH/temperature can identify positional specificity (e.g., sn-3 palmitate cleavage by pancreatic lipase). Surface plasmon resonance (SPR) or molecular docking simulations may elucidate substrate-enzyme binding affinities .

Q. How do binary mixtures of this compound with other triacylglycerols affect lipid bilayer stability or drug delivery efficiency?

- Answer : Incorporate it into mixed lipid systems (e.g., with POP or PPO) and analyze membrane dynamics via fluorescence anisotropy or Langmuir-Blodgett trough measurements. Synchrotron XRD can detect molecular compound formation (e.g., βC), which alters bilayer permeability and drug encapsulation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.